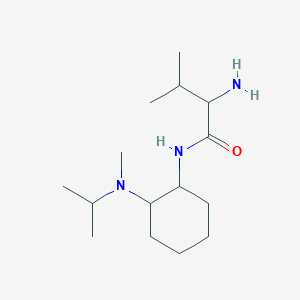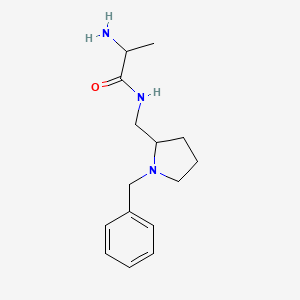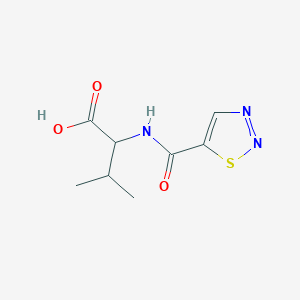
Pomalidomide-5'-C3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-C3-OH is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide involves several steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then reduced to form pomalidomide. The process is designed to be simple, cost-effective, and feasible for large-scale production .
Industrial Production Methods
Industrial production methods for pomalidomide focus on optimizing yield and purity. The process typically involves the use of continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient production . This method can achieve an overall yield of 38-47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate can be reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions to form various conjugates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include various pomalidomide derivatives and conjugates, which are used for different therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5’-C3-OH has a wide range of scientific research applications:
Wirkmechanismus
Pomalidomide exerts its effects through several mechanisms:
Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells and induces apoptosis.
Immunomodulatory Activity: Pomalidomide enhances T cell and natural killer cell-mediated immunity.
Interaction with Bone Marrow Microenvironment: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression.
Vergleich Mit ähnlichen Verbindungen
Pomalidomide is part of the IMiD class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide is more potent and has a better toxicity profile . It is effective in patients who are resistant to lenalidomide and thalidomide, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
List of Similar Compounds
Thalidomide: The parent compound of the IMiD class, known for its anti-angiogenic and immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide-5’-C3-OH stands out due to its enhanced potency and efficacy, especially in resistant cases, making it a unique and valuable compound in the treatment of multiple myeloma and other conditions .
Eigenschaften
Molekularformel |
C16H17N3O5 |
|---|---|
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-7-1-6-17-9-2-3-10-11(8-9)16(24)19(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12,17,20H,1,4-7H2,(H,18,21,22) |
InChI-Schlüssel |
QCCBIUMUHHUABF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)


![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)






